Oral Bioavailability Enhancement: 68-Fold AUC Increase Over Cordycepin in Mice
3'-Deoxy-N6-octanoyladenosine (N6-octanoyl-cordycepin) was directly compared with unmodified cordycepin in C57BL/6 male mice following oral administration at equivalent doses . The area under the concentration-time curve (AUC), which represents total systemic drug exposure, was 68-fold higher for the octanoyl derivative relative to cordycepin . This magnitude of improvement is not seen with shorter or longer N6-acyl chains; the propionyl (C3) and stearoyl (C18) derivatives yielded lower Cmax and AUC values, and the lauroyl (C12) derivative showed a decline relative to the octanoyl peak .
| Evidence Dimension | Oral area under concentration-time curve (AUC) in mice |
|---|---|
| Target Compound Data | AUC ratio = 68 (relative to cordycepin baseline = 1) |
| Comparator Or Baseline | Cordycepin: AUC ratio = 1 (baseline). N6-Propionyl-cordycepin: not explicitly quantified but lower than octanoyl. N6-Lauroyl-cordycepin: lower than octanoyl. N6-Stearoyl-cordycepin: lower than octanoyl. |
| Quantified Difference | 68-fold increase in AUC vs. cordycepin; octanoyl derivative achieves the highest AUC among all tested N6-acyl chain lengths (C3, C8, C12, C18) |
| Conditions | C57BL/6 male mice (20 ± 2 g, 7 weeks old); oral administration; compounds 1–5 (cordycepin, N6-propionyl-, N6-octanoyl-, N6-lauroyl-, N6-stearoyl-cordycepin); pharmacokinetic parameters derived from concentration-time profiles |
Why This Matters
A 68-fold AUC increase directly translates to dramatically higher total drug exposure, making 3'-deoxy-N6-octanoyladenosine the superior choice when sustained systemic cordycepin levels are required without co-administering a toxic ADA inhibitor.
- [1] Wei, H.-P.; Ye, X.-L.; Chen, Z.; Zhong, Y.-J.; Li, P.-M.; Pu, S.-C.; Li, X.-G. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. Eur. J. Med. Chem. 2009, 44 (2), 665–669. DOI: 10.1016/j.ejmech.2008.05.013. View Source
